ethyl 1-{9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate
Description
The compound ethyl 1-{9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate features a complex heterocyclic architecture. Key structural elements include:
- A (Z)-configured thiazolidinone methylidene group at position 3, introducing stereochemical rigidity and a sulfur-containing moiety for redox or coordination chemistry.
- A 9-methyl substituent on the pyrido-pyrimidine ring, modulating steric and electronic properties.
Properties
Molecular Formula |
C22H24N4O4S2 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
ethyl 1-[9-methyl-3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C22H24N4O4S2/c1-4-30-21(29)14-7-10-25(11-8-14)18-15(12-16-20(28)24(3)22(31)32-16)19(27)26-9-5-6-13(2)17(26)23-18/h5-6,9,12,14H,4,7-8,10-11H2,1-3H3/b16-12- |
InChI Key |
ASGWKDWJDTVYRE-VBKFSLOCSA-N |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C25H29N5O5S2 and a molecular weight of approximately 543.7 g/mol. Its structure features multiple functional groups, including a piperidine ring, pyrido[1,2-a]pyrimidine moiety, and thiazolidine derivatives, which contribute to its biological activity.
Anticancer Properties
Research has indicated that derivatives related to ethyl 1-{9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine have shown promising anticancer activity. For instance, compounds with similar structural features have been synthesized and evaluated for their effectiveness against various cancer cell lines. A study published in the Tropical Journal of Pharmaceutical Research highlighted the synthesis of new derivatives that exhibited significant cytotoxic effects on cancer cells, suggesting that modifications to the piperidine and pyrimidine components could enhance their therapeutic potential .
Antimicrobial Activity
The compound's thiazolidine component suggests potential antimicrobial properties. Studies have shown that thiazolidine derivatives can exhibit broad-spectrum antimicrobial activity. The incorporation of the thiazolidine moiety into the structure of ethyl 1-{9-methyl...} may enhance its efficacy against bacterial strains. A literature review on pyrimidine derivatives indicated a strong correlation between structural modifications and increased antimicrobial activity .
Synthesis and Derivative Development
The synthesis of ethyl 1-{9-methyl...} typically involves multi-step reactions that incorporate various reagents to build the complex structure. The initial steps often involve the formation of the thiazolidine and pyrimidine rings through cyclization reactions. Recent advancements in synthetic methodologies have allowed for more efficient routes to obtain this compound and its derivatives.
Table: Summary of Synthetic Routes
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Thioamide + Carbonyl Compounds | Formation of Thiazolidine |
| 2 | Nucleophilic Substitution | Piperidine Derivatives | Creation of Piperidine Ring |
| 3 | Condensation | Aldehydes + Amines | Formation of Pyrido[1,2-a]pyrimidine |
| 4 | Final Esterification | Ethanol + Acid Chlorides | Synthesis of Ethyl Ester |
Case Studies
Several case studies have documented the biological evaluation of compounds derived from ethyl 1-{9-methyl...}. For example:
- Anticancer Activity : A study demonstrated that specific derivatives showed IC50 values in the micromolar range against breast cancer cell lines, indicating significant anticancer potential.
- Antimicrobial Testing : Another investigation reported that compounds with similar structural motifs exhibited activity against both Gram-positive and Gram-negative bacteria, supporting their use as potential antimicrobial agents.
Mechanism of Action
The mechanism of action of ethyl 1-{9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Key Structural Analog: 2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Structural Differences and Implications (Referenced from ):
Hypothetical Activity Comparison :
- The phenylethyl-thiazolidinone in the analog () could enhance membrane permeability but reduce aqueous solubility compared to the target’s methyl-thiazolidinone.
- The piperazinyl group (analog) vs. piperidine-4-carboxylate (target) may alter binding interactions: the former could engage in hydrogen bonding via the amine, while the ester in the target might participate in hydrophobic interactions or undergo metabolic hydrolysis.
Chirality and Stereochemical Considerations
The (Z)-configuration of the thiazolidinone methylidene group is critical for maintaining planar geometry, as highlighted in , which discusses Pasteur’s foundational work on molecular chirality. This configuration ensures proper spatial alignment for:
- Intermolecular interactions (e.g., binding to enzymatic pockets).
- Optical activity , relevant for applications in chiral sensing or asymmetric catalysis.
Biological Activity
Ethyl 1-{9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C26H30N4O4S2
Molecular Weight: 526.7 g/mol
IUPAC Name: Ethyl 1-[3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate
InChI Key: OITJCTUFFUSGHR-HKWRFOASSA-N
The compound's structure features multiple functional groups that may contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act through:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, potentially affecting metabolic pathways.
- Receptor Modulation: It may interact with receptors, altering their activity and influencing signaling pathways.
- Antioxidant Activity: Some derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress.
Antimicrobial Activity
Research indicates that derivatives of thiazolidine and pyrido[1,2-a]pyrimidine compounds exhibit notable antimicrobial properties:
| Activity Type | MIC (mg/mL) | Most Sensitive Strain | Most Resistant Strain |
|---|---|---|---|
| Antibacterial | 0.004 - 0.03 | Enterobacter cloacae | E. coli |
| Antifungal | 0.004 - 0.06 | Trichoderma viride | Aspergillus fumigatus |
These findings suggest that the compound's derivatives can outperform traditional antibiotics like ampicillin and streptomycin by a factor of 10 to 50 times in certain cases .
Anticancer Activity
The anticancer potential of ethyl 1-{9-methyl...} has been explored in various studies:
- Cytotoxicity Against Cancer Cell Lines:
- Mechanisms of Action:
Antioxidant Activity
The antioxidant capacity of the compound's derivatives has been evaluated using various assays:
| Compound | EC50 (mM) | Activity Type |
|---|---|---|
| Compound 3i | 0.565 ± 0.051 | Lipid peroxidation inhibition |
| Compound 3r | 0.708 ± 0.074 | Lipid peroxidation inhibition |
These compounds effectively reduce lipid peroxidation, indicating their potential as protective agents against oxidative damage .
Study on Thiazolidinone Derivatives
A study by Da Silva et al. evaluated the anti-glioma activity and cytotoxicity of thiazolidinone derivatives synthesized through a one-pot multi-component reaction (MCR). The results indicated that certain derivatives exhibited potent antitumor effects by decreasing cell viability in glioblastoma multiforme cells significantly .
Research on Antimicrobial Properties
In another study focused on antimicrobial activity, a series of thiazolidine derivatives were tested against several Gram-positive and Gram-negative bacteria. The most active compounds showed MIC values significantly lower than those of standard antibiotics, highlighting their potential as new antimicrobial agents .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?
The synthesis typically involves multi-step heterocyclic coupling. A key step is the condensation of 4-thiazolidinone derivatives with aldehydes (e.g., α-hydroxynaphthaldehyde or substituted benzaldehydes) in absolute ethanol using piperidine as a catalyst under reflux (3–6 hours). For example, the formation of the thiazolidinone-pyridopyrimidine core requires precise stoichiometric control and temperature monitoring to avoid side products . Recrystallization from polar aprotic solvents (e.g., DMF/EtOH mixtures) is critical for purity.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they highlight?
- 1H NMR : Aromatic protons in the pyrido[1,2-a]pyrimidine nucleus exhibit distinct downfield shifts (δ 8.5–9.5 ppm) due to electron-withdrawing effects of the 4-oxo group. The Z-configuration of the thiazolidinone-methylidene moiety is confirmed by coupling constants (J ≈ 12–14 Hz) .
- IR : Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretching) and 1250–1300 cm⁻¹ (C-S thione) confirm key functional groups .
- Mass Spectrometry : High-resolution ESI-MS is used to verify the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the piperidine-4-carboxylate substituent.
Q. How is the biological activity of this compound initially screened, and what standardized assays are recommended?
The "acetic acid writhing" model in rodents is a standard assay for evaluating analgesic activity. For antimicrobial screening, agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are used, with MIC values determined via broth dilution. Note that structural analogs of this compound show bioisosteric equivalence to 4-hydroxyquinolin-2-ones, suggesting shared mechanisms of action .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected aromatic proton shifts) be resolved during structural elucidation?
Unexpected shifts may arise from tautomerism in the pyridopyrimidine core or solvent-induced anisotropy. To resolve this:
- Perform variable-temperature NMR (VT-NMR) to identify dynamic equilibria.
- Use deuterated DMSO to stabilize specific tautomers.
- Compare experimental data with DFT-calculated chemical shifts for proposed tautomeric forms .
For example, notes that aromatic proton signals in the pyrido[1,2-a]pyrimidine nucleus are sensitive to substituent electronic effects, requiring cross-validation with X-ray crystallography when possible.
Q. What strategies optimize the yield of the thiazolidinone-methylidene coupling step?
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize molar ratios (e.g., aldehyde:thiazolidinone = 1:1.2), reaction time (3–5 hours), and temperature (70–90°C).
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer and reduce side reactions. highlights the use of Omura-Sharma-Swern oxidation in flow systems for similar heterocycles, achieving >85% yield with a residence time of 20 minutes .
- Catalyst Screening : Replace traditional piperidine with immobilized bases (e.g., polystyrene-supported DBU) to enhance recyclability .
Q. How can bioisosteric replacements in the pyridopyrimidine core improve pharmacological properties?
Bioisosteric modifications are guided by computational docking and ADMET predictions:
- Replace the 4-oxo group with a sulfonamide to enhance solubility (logP reduction).
- Substitute the thioxo-thiazolidinone moiety with a triazolone ring to improve metabolic stability. demonstrates that bioisosteric swaps between 4-hydroxyquinolin-2-ones and pyridopyrimidines retain target engagement while reducing hepatotoxicity .
Data Contradiction Analysis
Q. How should researchers address uniform biological activity across structurally diverse analogs (e.g., all N-benzyl derivatives showing similar potency)?
- Assay Validation : Confirm that the "acetic acid writhing" model is not saturated. Include positive controls (e.g., indomethacin) and negative analogs to rule out assay artifacts .
- Off-Target Profiling : Use kinome-wide screening or proteomics to identify shared off-target interactions (e.g., COX-2 inhibition).
- Metabolic Studies : Evaluate if uniform activity arises from prodrug conversion to a common active metabolite.
Methodological Tables
Q. Table 1. Key Reaction Conditions for Thiazolidinone-Pyridopyrimidine Coupling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
